1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene
Description
1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene is a substituted benzene derivative with three distinct functional groups:
- Ethoxy group (-OCH₂CH₃) at position 1: An electron-donating group (EDG) via resonance.
- Ethynyl group (-C≡CH) at position 2: A linear sp-hybridized substituent enabling conjugation and reactivity in cross-coupling reactions.
- Trifluoromethoxy group (-OCF₃) at position 4: A strong electron-withdrawing group (EWG) due to the electronegativity of fluorine atoms.
However, its specific properties and reactivity must be contextualized against structurally similar compounds.
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
1-ethoxy-2-ethynyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H9F3O2/c1-3-8-7-9(16-11(12,13)14)5-6-10(8)15-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
XXJVVINJZFTJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC(F)(F)F)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethynyl Group: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where an ethylating agent such as ethyl iodide (C2H5I) is used in the presence of a base.
Industrial production methods may involve continuous flow processes to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: It is used in the development of bioactive molecules and pharmaceuticals. Its trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene with analogous benzene derivatives:
Electronic and Reactivity Differences
Electron-Donating vs. Withdrawing Groups :
- The ethoxy group in the target compound enhances electron density at position 1, while the trifluoromethoxy group withdraws electrons at position 4. This polarization contrasts with compounds like 4-Ethynyl-1-(trifluoromethoxy)benzene (lacking ethoxy), which has a stronger net EWG effect .
- Compared to 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene, the target compound’s trifluoromethoxy group reduces solubility in polar solvents but increases thermal stability .
- Ethynyl Group Reactivity: The ethynyl group enables participation in Sonogashira coupling and click chemistry, similar to compounds in (e.g., 1-(2-azido-1-(trifluoromethoxy)ethyl)-4-phenylbenzene) . However, steric hindrance from the ethoxy group in the target compound may slow reactions compared to simpler ethynyl-substituted benzenes.
Research Findings and Data
Spectroscopic and Physical Properties
- IR/NMR Signatures : The ethynyl group’s C≡C stretch (~2100 cm⁻¹) and trifluoromethoxy’s C-F vibrations (~1250 cm⁻¹) are key identifiers. These differ from methoxy-substituted analogs (e.g., 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene) due to fluorine’s electronegativity .
- Thermal Stability : Trifluoromethoxy-substituted compounds generally exhibit higher decomposition temperatures (>200°C) compared to methoxy analogs, as seen in and .
Biological Activity
1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene is . Its structure features an ethoxy group, an ethynyl group, and a trifluoromethoxy group, which contribute to its unique chemical behavior and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.19 g/mol |
| IUPAC Name | 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, employing the disc diffusion method to measure zones of inhibition.
Case Study: Antimicrobial Testing
In a comparative study, the compound was tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results are summarized in the table below:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 20 | 0.015 µM |
| S. aureus | 18 | 0.020 µM |
| P. aeruginosa | 22 | 0.012 µM |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene has been explored through various in vitro studies. One notable study assessed its cytotoxic effects on human cancer cell lines using the MTT assay.
Case Study: Cytotoxicity Evaluation
In this study, the compound was tested against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.6 |
| A2780 | 3.9 |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells, suggesting a favorable therapeutic index.
Anti-inflammatory Activity
The anti-inflammatory properties of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene were investigated using an LPS-induced inflammation model in vitro. The compound’s ability to inhibit pro-inflammatory cytokines was measured.
Case Study: Inhibition of Cytokine Production
In this experiment, the levels of TNF-α and IL-6 were assessed after treatment with varying concentrations of the compound:
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1 | 45 | 50 |
| 5 | 70 | 75 |
| 10 | 85 | 90 |
These results demonstrate that higher concentrations of the compound significantly reduce inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
The biological activity of 1-Ethoxy-2-ethynyl-4-trifluoromethoxy-benzene is likely mediated through its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in inflammation and cell proliferation or induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
